3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester
Description
3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative characterized by a quinazoline core linked to a phenylboronic acid pinacol ester moiety. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications . Its pinacol ester group enhances solubility in organic solvents, making it advantageous for synthetic workflows requiring homogeneous reaction conditions . The quinazoline moiety contributes to biological activity, particularly in anticancer and antimicrobial drug discovery .
Properties
Molecular Formula |
C26H25BN2O2 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-phenyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline |
InChI |
InChI=1S/C26H25BN2O2/c1-25(2)26(3,4)31-27(30-25)20-14-10-13-19(17-20)23-21-15-8-9-16-22(21)28-24(29-23)18-11-6-5-7-12-18/h5-17H,1-4H3 |
InChI Key |
NYXNIWSIAVPALX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical arylboron reagent in Suzuki-Miyaura couplings, enabling efficient C–C bond formation. Key applications include:
-
Coupling with aryl halides : Reaction with bromo- or iodo-substituted aromatic systems in the presence of Pd catalysts (e.g., PdCl₂(dppf)-CH₂Cl₂) yields biaryl derivatives. For example, coupling with 4-cyanopyridine under AgNO₃ catalysis achieves yields up to 58% .
-
Regioselectivity : The quinazolinyl group directs coupling to electron-deficient positions, as observed in reactions with substituted pyridines (C2:C3 regioselectivity ratios up to 2.5:1) .
Representative Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | PdCl₂(dppf)-CH₂Cl₂ (0.04 mmol) | |
| Solvent | DCE/H₂O (1:1) | |
| Temperature | 50°C | |
| Reaction Time | 24 hours | |
| Yield Range | 31–81% |
Minisci-Type Radical Arylation
Under silver-catalyzed oxidative conditions, this boronic ester participates in Minisci reactions for heteroarene functionalization:
-
Mechanism : Ag(I)/Selectfluor system generates aryl radicals, which undergo regioselective addition to protonated heterocycles (e.g., quinazolines, pyridines) .
-
Substrate Scope : Effective with electron-deficient heteroarenes, achieving yields up to 63% with pinacol esters as radical precursors .
Key Observations :
-
Oxidant Dependency : Selectfluor outperforms (NH₄)S₂O₈ in radical generation efficiency (63% vs. 52% yield) .
-
Solvent Effects : Mixed DCE/H₂O systems enhance solubility and radical stability compared to acetone .
Quinone Functionalization
The compound enables direct C–H arylation of quinones under mild conditions:
-
Reaction with p-Benzoquinone : Delivers substituted quinones in 52–55% yields via AgNO₃/Selectfluor catalysis .
-
Substituent Tolerance : Compatible with electron-donating and withdrawing groups on the boronic ester .
Optimized Parameters :
Stability and Handling Considerations
-
Hydrolytic Sensitivity : Requires inert atmospheres (N₂/Ar) during reactions to prevent boronic acid formation .
-
Purification : Typically isolated via flash chromatography (hexane/ethyl acetate) or Kugelrohr distillation .
Comparative Reaction Efficiency
| Reaction Type | Catalyst System | Yield (%) | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura Coupling | PdCl₂(dppf)-CH₂Cl₂ | 31–81 | Broad substrate tolerance |
| Minisci Arylation | AgNO₃/Selectfluor | 52–63 | Mild conditions |
| Quinone Arylation | AgNO₃/Selectfluor | 52–55 | Direct C–H activation |
Scientific Research Applications
The applications of 3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester are primarily in scientific research, particularly in drug design and development . This compound, a phenylboronic acid pinacol ester, is utilized as a building block in the synthesis of antiviral agents and other biologically active molecules .
Scientific Research Applications
Antiviral Agents Boronic acid and its esters have demonstrated effectiveness in antiviral agents that target HIV-1 protease and HCV polymerase . The phenylboronic acid pinacol ester moiety is introduced to develop stronger interactions with the binding pocket of non-nucleoside reverse transcriptase inhibitors (NNRTIs), potentially improving activity and drug-resistance profiles .
Drug Design The compound is used in the development of novel boronate-containing derivatives . Its structure allows for the introduction of various aromatic heterocyclic structures, enhancing interactions with specific amino acids in target proteins .
Chemical Synthesis 3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester is employed as a reagent in Buchwald−Hartwig reactions, which are used to synthesize complex organic molecules . It is also used in Suzuki coupling conditions .
Mechanism of Action
The mechanism of action of 3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester involves its ability to form stable carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide, followed by transmetalation with the boronic ester, and finally reductive elimination to form the desired product . The boronic ester group can also interact with biological molecules, potentially inhibiting enzyme activity or modulating biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ in substituents attached to the phenyl ring or the boronic ester group. Key examples include:
Key Observations :
- Quinazoline vs. Heterocyclic Substituents : The quinazolinyl group in the target compound provides π-π stacking interactions, enhancing binding to biological targets like kinases . In contrast, piperazine or cyclopropane substituents in analogs (e.g., ) improve solubility or metabolic stability.
- Halogenation Effects : Chloro- and fluoro-substituted analogs (e.g., ) exhibit increased electrophilicity, favoring reactivity in cross-coupling or H₂O₂-triggered drug release .
Solubility and Reactivity
Pinacol esters generally exhibit superior solubility compared to parent boronic acids. For the target compound:
- Solubility Profile : High solubility in chloroform, acetone, and ether due to the pinacol ester’s polarity-masking effect .
- Comparison with Azaesters : Unlike azaesters, pinacol esters show minimal solvent-dependent solubility variations, enabling versatile use in toluene/water biphasic systems (e.g., in Suzuki reactions ).
Biological Activity
3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a boronic acid pinacol ester structure, which is known for its reactivity and ability to form complexes with various biomolecules. The synthesis typically involves a multi-step organic reaction process, including the coupling of phenylboronic acid derivatives with quinazoline moieties under controlled conditions.
Synthesis Overview
- Starting Materials : Phenylboronic acid derivatives, quinazoline derivatives.
- Reagents : Palladium catalysts (e.g., Pd2(dba)3), bases (e.g., Cs2CO3).
- Method : Buchwald-Hartwig cross-coupling reaction.
Antiviral Properties
Research indicates that boronic acid derivatives exhibit antiviral activity by targeting specific viral proteases. For instance, studies have shown that compounds similar to 3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester can inhibit HIV-1 protease and HCV replication through competitive inhibition mechanisms .
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Similar phenyl-substituted quinazolines have demonstrated significant inhibition of bacterial growth by disrupting FtsZ protein polymerization, crucial for bacterial cell division .
Antiparasitic Activity
In the context of malaria research, derivatives of quinazoline scaffolds have shown promising activity against Plasmodium falciparum. The incorporation of specific substituents has been linked to enhanced efficacy against both asexual and transmission stages of the parasite .
The biological activity of 3-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester is primarily attributed to its ability to interact with specific protein targets. The boronic acid moiety allows for reversible covalent bonding with serine residues in active sites of enzymes, thereby modulating their function. This mechanism is crucial for its antiviral and antibacterial effects.
Case Studies
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinazoline-based compounds. For example, specific substitutions on the phenyl ring have been shown to improve solubility and metabolic stability, leading to better pharmacokinetic profiles in vivo .
Q & A
Q. Table 1: Catalyst Screening for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | 78 | 95 | |
| PdCl₂(dtbpf) | None | 85 | 97 | |
| Pd(dppf)Cl₂ | dppf | 92 | 98 |
Q. Table 2: Stability Under Different Storage Conditions
| Condition | Degradation (%) at 30 Days | Key Degradants |
|---|---|---|
| RT, air | 15 | Boronic acid, pinacol |
| 0–6°C, argon | 3 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
